cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala)

説明

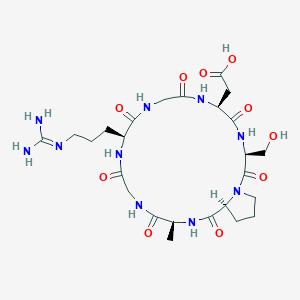

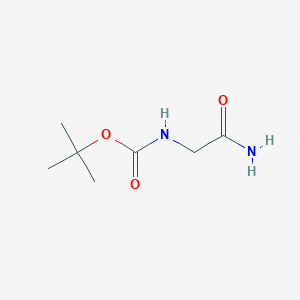

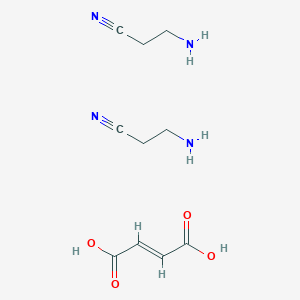

“cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala)” is a cyclic octapeptide . This peptide was modified from a targeting linear hexapeptide (Gly-Arg-Asp-Ser-Pro-Lys). It was cyclized with a disulfide bond between D-L Cys, which endowed the octapeptide with enhanced stability . It could selectively bind to phosphorylated Annexin A2, which was expressed in some tumor regions .

Synthesis Analysis

The synthesis of “cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala)” usually adopts solid-phase peptide synthesis technology . This technology connects amino acids sequentially on resin beads to form a cyclic heptapeptide .

Molecular Structure Analysis

The molecular structure of “cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala)” is complex due to its cyclic nature. The structure is determined by the sequence of amino acids and the disulfide bond that forms the cyclic structure .

Chemical Reactions Analysis

The chemical reactions involving “cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala)” are complex and can be influenced by various factors. For instance, the conversion of cyclo-(1,7)-Gly-Arg-Gly-Asp-Ser-Pro-Asp-Gly-OH, a vitronectin-selective inhibitor, to its cyclic imide counterpart was studied . The reaction proceeds via neighboring group catalysis by the Ser5 side chain .

科学的研究の応用

Cell Adhesion Studies

The compound has been used in coating well plates to monitor cell attachment by crystal violet staining . The major cell-binding domain of this compound helps to promote cell adhesion on a wide range of substrates .

Viral Replication Research

It has been used to treat baby hamster kidney (BHK-21) cells to study the role of the Arg-Gly-Asp (RGD) motif in the replication of Japanese encephalitis virus (JEV) .

Integrin Signaling Research

The compound has been used to block RGD-dependent integrins or integrin signaling in INA-6 cells . It is used widely together with other RGD peptides in integrin research .

Cardiovascular Implant Research

The compound can stimulate endothelialization by modifying the surface of cardiovascular implants .

Cancer Research

It has been shown that cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) inhibits the adhesion of mouse B16 melanoma cells onto fibronectin-coated wells .

Drug Delivery

The compound has been used for the targeted delivery of cisplatin , a chemotherapy drug used to treat various types of cancers.

作用機序

将来の方向性

特性

IUPAC Name |

2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N10O10/c1-12-20(41)29-9-17(37)32-13(4-2-6-28-25(26)27)21(42)30-10-18(38)33-14(8-19(39)40)22(43)34-15(11-36)24(45)35-7-3-5-16(35)23(44)31-12/h12-16,36H,2-11H2,1H3,(H,29,41)(H,30,42)(H,31,44)(H,32,37)(H,33,38)(H,34,43)(H,39,40)(H4,26,27,28)/t12-,13-,14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFZEPRYKXWBLR-QXKUPLGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CO)CC(=O)O)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N1)CO)CC(=O)O)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N10O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) interact with its target and what are the downstream effects?

A: cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) targets fibronectin, a glycoprotein crucial for cell adhesion and migration. Molecular docking studies reveal that the peptide binds to fibronectin with a binding affinity of -7.7 kcal/mol []. This interaction potentially inhibits the attachment of melanoma cells to fibronectin, thereby hindering their ability to spread and invade other tissues. This inhibitory action is attributed to the peptide's ability to block the binding site on fibronectin that melanoma cells use for attachment.

Q2: What is the structural characterization of cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) and what spectroscopic data supports it?

A: cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) is a cyclic heptapeptide composed of seven amino acids: Glycine, Arginine, Glycine, Aspartic acid, Serine, Proline, and Alanine. While the exact molecular formula and weight aren't provided in the abstract, these can be easily calculated based on the known structure and atomic weights of the constituent amino acids. The study utilized experimental infrared and Raman spectroscopy to characterize the peptide's structure. These techniques provide insights into the vibrational modes of the molecule, revealing information about its functional groups and bonding patterns. The experimental spectra were further validated by comparing them with theoretically simulated spectra obtained from DFT calculations using the 6-31G (d,p) basis set []. This combined approach provided a comprehensive understanding of the structural and spectral characteristics of cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala).

Q3: What computational chemistry methods were used to study cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) and what insights were gained?

A: This research employed Density Functional Theory (DFT) calculations using the 6-31G (d,p) basis set to investigate the structural and electronic properties of cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) []. These calculations helped determine the theoretically most stable conformer of the peptide, providing crucial information for understanding its interactions with other molecules. Additionally, molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) analyses were performed to gain insights into the molecule's reactivity and potential binding sites. The MEP analysis revealed regions of positive and negative electrostatic potential, highlighting potential areas for interactions with other molecules through electrostatic forces. Meanwhile, the FMO analysis provided information about the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are key factors in understanding the molecule's reactivity and potential for participating in chemical reactions. These computational methods, in conjunction with experimental data, provided a comprehensive understanding of the structural, electronic, and interactive properties of cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala), paving the way for further research into its potential as an anti-metastatic agent.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole](/img/structure/B150951.png)